
1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)-: is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- can be synthesized through the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is characterized using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods: Industrial production methods for thiadiazole derivatives often involve microwave-assisted synthesis. This method significantly reduces reaction times and increases yields compared to conventional heating methods. For instance, the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation has been shown to be efficient and convenient .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, thiadiazole derivatives have been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding of numerous oncoproteins. Inhibition of Hsp90 leads to the degradation of these oncoproteins, thereby exerting anticancer effects . Additionally, thiadiazole compounds can modulate the GABAA pathway, preventing neurons from firing excessively and exhibiting anticonvulsant activity .
Comparación Con Compuestos Similares
1,3,4-Thiadiazole: Another member of the thiadiazole family, known for its antibacterial and antioxidant properties.
2-Amino-1,3,4-thiadiazole: Used in the synthesis of various biologically active compounds, including acetazolamide and methazolamide.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer and antimicrobial activities.
Uniqueness: 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to other thiadiazole derivatives.
Propiedades
Número CAS |
59994-99-9 |
|---|---|
Fórmula molecular |
C9H9N3OS |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)thiadiazol-5-amine |
InChI |
InChI=1S/C9H9N3OS/c1-13-8-4-2-7(3-5-8)11-9-6-10-12-14-9/h2-6,11H,1H3 |
Clave InChI |
FURYNRFFWASKSM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=CN=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



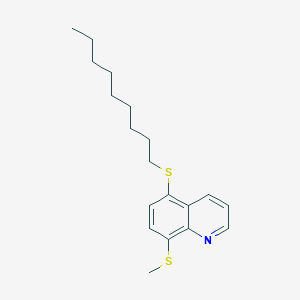

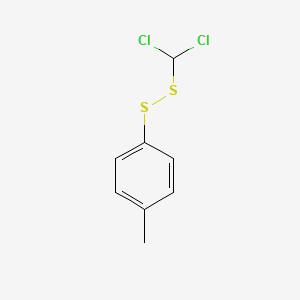
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)
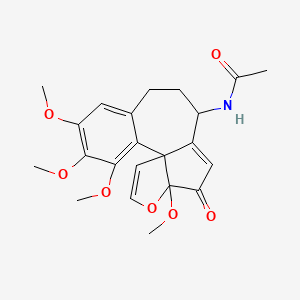
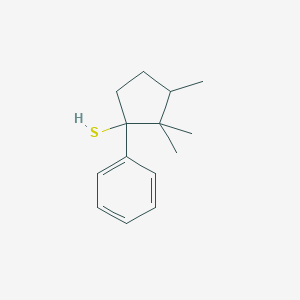
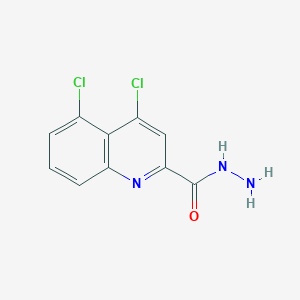
![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)
![Hydrazine, [2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14605113.png)
